Preclinical Activity Profile: Human Tumor Selectivity vs. Murine Transplantable Tumor Inactivity
Rodorubicin was discovered through its activity in a human tumor-based screening system but was uniquely inactive in standard animal transplantation tumor models [1]. This is in stark contrast to most anthracyclines like doxorubicin, which are highly active in murine transplantable tumor models (e.g., P388, L1210 leukemia), the conventional gatekeepers for anthracycline development at the time [1][2]. This differential activity profile classifies Rodorubicin as a 'new leading structure' with potential preferential activity against slow-proliferating human tumors, a hypothesis that could not be fully explored due to later clinical toxicities [1].
| Evidence Dimension | In vivo antitumor activity in murine transplantable tumor models (e.g., P388, L1210) |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Standard anthracyclines (e.g., doxorubicin) - highly active |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | Standard animal transplantation tumor systems |
Why This Matters
This profile indicates Rodorubicin's mechanism or tumor selectivity diverges from classical anthracyclines, making it a tool compound for studying models of slow-growing human tumors or for understanding resistance mechanisms in vivo.
- [1] Kraemer, H. P., & Sedlacek, H. H. (1988). Rodorubicin, a new tetraglycosidic anthracycline. Behring Institute Mitteilungen, (82), 216–230. View Source
- [2] Arcamone, F. (1981). Doxorubicin: Anticancer Antibiotics. Academic Press. View Source
